molecular formula C12H9NO6 B3418355 Miloxacin-d3, VETRANAL(TM), analytical standard CAS No. 1228182-43-1

Miloxacin-d3, VETRANAL(TM), analytical standard

Cat. No. B3418355
CAS RN: 1228182-43-1
M. Wt: 263.20 g/mol
InChI Key: ABQYZRZVRIPTPI-UHFFFAOYSA-N
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Description

Miloxacin-d3, VETRANAL(TM), analytical standard is a chemical compound that is widely used in scientific research. It is a deuterated analog of miloxacin, which is a fluoroquinolone antibiotic. Miloxacin-d3, VETRANAL(TM), analytical standard is used as a reference material for the analysis of miloxacin in biological samples.

Mechanism of Action

Miloxacin is a fluoroquinolone antibiotic that works by inhibiting bacterial DNA gyrase and topoisomerase IV. Miloxacin-d3, VETRANAL(TM), analytical standard is a deuterated analog of miloxacin, and it is expected to have a similar mechanism of action.
Biochemical and Physiological Effects:
Miloxacin-d3, VETRANAL(TM), analytical standard is not expected to have any significant biochemical or physiological effects. It is used as a reference material for the analysis of miloxacin in biological samples.

Advantages and Limitations for Lab Experiments

Miloxacin-d3, VETRANAL(TM), analytical standard has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized. It is also a deuterated analog of miloxacin, which makes it an ideal reference material for the analysis of miloxacin in biological samples. However, miloxacin-d3, VETRANAL(TM), analytical standard has some limitations. It is a synthetic compound that may not accurately reflect the metabolism of miloxacin in the body. It is also expensive and may not be readily available in some laboratories.

Future Directions

There are several future directions for the use of miloxacin-d3, VETRANAL(TM), analytical standard in scientific research. One direction is the development of new analytical methods for the quantification of miloxacin in biological samples. Another direction is the use of miloxacin-d3, VETRANAL(TM), analytical standard in drug discovery and development. Miloxacin-d3, VETRANAL(TM), analytical standard can be used to study the pharmacokinetics and metabolism of miloxacin, which can help in the development of new fluoroquinolone antibiotics. Additionally, miloxacin-d3, VETRANAL(TM), analytical standard can be used in the development of new imaging agents for medical imaging. Deuterated compounds have been shown to have improved properties for medical imaging, and miloxacin-d3, VETRANAL(TM), analytical standard can be used as a starting material for the synthesis of deuterated imaging agents.
Conclusion:
Miloxacin-d3, VETRANAL(TM), analytical standard is a deuterated analog of miloxacin that is widely used in scientific research. It is used as a reference material for the analysis of miloxacin in biological samples. Miloxacin-d3, VETRANAL(TM), analytical standard has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of miloxacin-d3, VETRANAL(TM), analytical standard in scientific research, including the development of new analytical methods, drug discovery and development, and medical imaging.

Scientific Research Applications

Miloxacin-d3, VETRANAL(TM), analytical standard is used as a reference material for the analysis of miloxacin in biological samples. It is used in pharmacokinetic studies to determine the concentration of miloxacin in plasma or other biological fluids. Miloxacin-d3, VETRANAL(TM), analytical standard is also used in drug metabolism studies to determine the metabolic fate of miloxacin in the body.

properties

IUPAC Name

8-oxo-5-(trideuteriomethoxy)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYZRZVRIPTPI-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])ON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746833
Record name 5-[(~2~H_3_)Methyloxy]-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miloxacin-d3, VETRANAL(TM), analytical standard

CAS RN

1228182-43-1
Record name 5-[(~2~H_3_)Methyloxy]-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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